molecular formula C13H12F3N3O4 B11086722 3-methoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

3-methoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11086722
M. Wt: 331.25 g/mol
InChI Key: CANUXSDVWJCKDO-UHFFFAOYSA-N
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Description

3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a trifluoromethyl group, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE typically involves multiple steps:

    Formation of the Imidazolidinyl Ring: The imidazolidinyl ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling with Benzamide: The final step involves coupling the synthesized imidazolidinyl intermediate with benzamide under conditions such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool in biochemical assays.

    Materials Science: It is explored for its properties in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the imidazolidinyl ring contributes to its stability and reactivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(FLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE
  • 3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(CHLOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE
  • 3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(BROMOMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE

Uniqueness

The presence of the trifluoromethyl group in 3-METHOXY-N-[1-METHYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]BENZAMIDE distinguishes it from similar compounds. This group enhances its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C13H12F3N3O4

Molecular Weight

331.25 g/mol

IUPAC Name

3-methoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C13H12F3N3O4/c1-19-10(21)12(13(14,15)16,18-11(19)22)17-9(20)7-4-3-5-8(6-7)23-2/h3-6H,1-2H3,(H,17,20)(H,18,22)

InChI Key

CANUXSDVWJCKDO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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